molecular formula C12H10N2S B8364601 2-(2-Thienylmethylamino)benzonitrile

2-(2-Thienylmethylamino)benzonitrile

Cat. No.: B8364601
M. Wt: 214.29 g/mol
InChI Key: VVJXTOLYFWFRRJ-UHFFFAOYSA-N
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Description

2-(2-Thienylmethylamino)benzonitrile is a benzonitrile derivative featuring a 2-thienylmethylamino substituent at the 2-position of the aromatic ring. The thienyl group, a five-membered heterocycle containing sulfur, imparts distinct electronic and steric properties to the molecule.

Properties

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

2-(thiophen-2-ylmethylamino)benzonitrile

InChI

InChI=1S/C12H10N2S/c13-8-10-4-1-2-6-12(10)14-9-11-5-3-7-15-11/h1-7,14H,9H2

InChI Key

VVJXTOLYFWFRRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NCC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Amino-Substituted Benzonitriles
  • 2-(Ferrocenylmethylamino)benzonitrile (): Substituent: Ferrocenyl (organometallic group). Properties: Enhanced electrochemical activity due to the ferrocene moiety, making it suitable for sensor applications or catalysis. Synthesis: Alkylation of 2-aminobenzonitrile with ferrocenylmethyltrimethylammonium iodide .
  • 2-(Dimethylamino)benzonitrile (): Substituent: N,N-dimethylamino. Properties: Boiling point 130°C at 12 mmHg; smaller and less lipophilic than thienyl derivatives. Comparison: The bulkier thienyl group likely increases boiling point and lipophilicity, affecting solubility and bioavailability .
Styryl and Triazole-Substituted Benzonitriles
  • 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) ():

    • Substituent : Triazole and chlorophenyl groups.
    • Activity : Potent cytotoxicity against breast cancer cell lines (IC₅₀ = 27.1 ± 1.2 μg/mL for MCF-7).
    • Comparison : The absence of a triazole in the target compound may reduce direct cytotoxic activity, but the thienyl group could enable alternative mechanisms (e.g., kinase modulation) .
  • 2-(4-Methylstyryl)benzonitrile (): Substituent: Styryl group. Applications: Intermediate in photochemical cycloadditions. Comparison: The thienylmethylamino group may alter reactivity in synthetic pathways due to differing electronic profiles .

Pharmacological Activity

Cytotoxicity and Kinase Inhibition
  • Letrozole Analogs (1c, 1h, 1k) ():

    • Mechanism : Aromatase inhibition via triazole coordination.
    • Activity : IC₅₀ values range from 14.3–27.1 μg/mL against breast cancer cells.
    • Comparison : The target compound’s thienyl group may lack triazole-mediated aromatase inhibition but could interact with thiophene-sensitive targets (e.g., tyrosine kinases) .
  • R234 (2-(2-(2,4-Dioxopentan-3-ylidene)hydrazineyl)benzonitrile) (): Mechanism: EGFR inhibition and modulation of PI3K/AKT/mTOR pathways. Comparison: The hydrazone linker in R234 is critical for kinase binding, whereas the thienylmethylamino group’s planar structure might favor DNA intercalation or receptor antagonism .

Physicochemical Properties

Compound Substituent Boiling Point/Stability Key Features Source
2-(Dimethylamino)benzonitrile N,N-dimethylamino 130°C at 12 mmHg High volatility, polar
2-(Ferrocenylmethylamino)benzonitrile Ferrocenylmethylamino N/A Electrochemically active
Target Compound 2-Thienylmethylamino Likely >130°C (estimated) Lipophilic, π-conjugated N/A

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